STAD 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C102H182N24O22 |

|---|---|

分子量 |

2096.7 g/mol |

IUPAC 名称 |

(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide |

InChI |

InChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)/b17-16-/t67-,68-,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,83-,101-,102-/m0/s1 |

InChI 键 |

FREADERNJMYCAI-MHVAOJMVSA-N |

手性 SMILES |

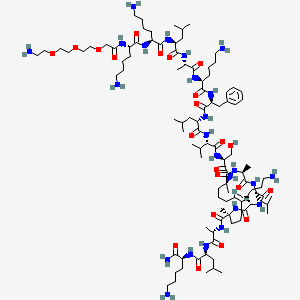

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C\CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CC(C)C |

规范 SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CC(C)C |

产品来源 |

United States |

Foundational & Exploratory

STAD-2: A Technical Guide to its Mechanism of Action in Disrupting PKA-AKAP Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stapled peptide STAD-2, focusing on its mechanism of action as a disruptor of the Protein Kinase A (PKA) and A-Kinase Anchoring Protein (AKAP) interaction. This guide consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to PKA-AKAP Signaling and the Role of STAD-2

Protein Kinase A (PKA) is a crucial enzyme involved in a multitude of cellular signaling pathways. Its activity is spatially and temporally regulated through its interaction with A-Kinase Anchoring Proteins (AKAPs). AKAPs act as scaffolds, tethering PKA to specific subcellular locations, thereby ensuring the precise phosphorylation of target substrates in response to cyclic AMP (cAMP) signaling.[1][2][3] The interaction between PKA and AKAPs is mediated by a conserved amphipathic helix on the AKAP which binds to the docking and dimerization (D/D) domain of the PKA regulatory (R) subunits.[2][4]

Disruption of the PKA-AKAP interaction has emerged as a valuable strategy for studying and potentially treating various diseases. STAD-2 (Stapled AKAP Disruptor 2) is a hydrocarbon-stapled peptide designed to mimic the AKAP helical binding motif.[5] This modification confers increased helicity, cell permeability, and proteolytic stability compared to its linear counterparts.[6][7] STAD-2 competitively binds to the D/D domain of PKA regulatory subunits, thereby displacing AKAPs and disrupting the downstream signaling events.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for STAD-2 and its analogs, providing a comparative overview of their binding affinities for different PKA regulatory subunit isoforms.

| Peptide | PKA R-Subunit Isoform | Binding Affinity (Kd) | Method | Reference |

| STAD-2 | RIIα | 31 nM | Fluorescence Polarization | [8] |

| RIIβ | 64 nM | Fluorescence Polarization | [8] | |

| RIα | > 1 µM | Fluorescence Polarization | [8] | |

| RI-STAD-2 | RIα | 6.2 nM | Fluorescence Polarization | |

| RIβ | 12.1 nM | Fluorescence Polarization |

Core Signaling Pathway Disruption by STAD-2

The following diagram illustrates the canonical PKA-AKAP signaling pathway and the mechanism by which STAD-2 disrupts this interaction.

Caption: PKA-AKAP signaling pathway and STAD-2 disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the STAD-2 mechanism of action.

Solid-Phase Synthesis of STAD-2

Hydrocarbon-stapled peptides like STAD-2 are synthesized using a modified Fmoc-based solid-phase peptide synthesis (SPPS) protocol.[7][9][10][11]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-(S)-2-(4'-pentenyl)alanine (non-natural amino acid for stapling)

-

Rink Amide resin

-

Grubbs' first-generation catalyst

-

Standard SPPS reagents (e.g., HBTU, HOBt, DIEA, piperidine, TFA)

Protocol:

-

Peptide Chain Assembly: The linear peptide is assembled on Rink Amide resin using standard Fmoc SPPS chemistry. The non-natural amino acids are incorporated at the desired positions (e.g., i and i+4).

-

On-Resin Cyclization (Metathesis): The resin-bound peptide is treated with Grubbs' first-generation catalyst in an inert solvent (e.g., dichloroethane) to catalyze the ring-closing metathesis reaction, forming the hydrocarbon staple.[5]

-

Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique used to measure the binding affinity (Kd) between a fluorescently labeled peptide (tracer) and a protein.[12][13][14][15][16]

Materials:

-

Fluorescently labeled STAD-2 (e.g., FITC-STAD-2)

-

Purified PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Black, low-volume 384-well plates

Protocol:

-

Tracer Concentration Determination: A serial dilution of the fluorescently labeled STAD-2 is prepared to determine a concentration that gives a stable and robust fluorescence signal.

-

Binding Assay: A fixed concentration of the fluorescently labeled STAD-2 is incubated with increasing concentrations of the PKA regulatory subunit in the assay buffer.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: The change in millipolarization (mP) units is plotted against the protein concentration, and the data are fitted to a one-site binding model to determine the Kd.

Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

Co-IP is used to demonstrate the disruption of the PKA-AKAP interaction by STAD-2 within a cellular context.[6][8][17][18][19]

Materials:

-

Cell line expressing the PKA and AKAP of interest

-

STAD-2

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the AKAP (for immunoprecipitation)

-

Antibody against the PKA regulatory subunit (for western blotting)

-

Protein A/G magnetic beads

Protocol:

-

Cell Treatment: Cells are treated with STAD-2 or a vehicle control for a specified time.

-

Cell Lysis: Cells are harvested and lysed in ice-cold lysis buffer.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with the anti-AKAP antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture and incubated to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the PKA regulatory subunit and the AKAP. A decrease in the co-precipitated PKA in STAD-2 treated cells indicates disruption of the interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of the interaction between STAD-2 and PKA.[20][21][22][23][24]

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified PKA regulatory subunit (ligand)

-

STAD-2 (analyte)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: The PKA regulatory subunit is immobilized onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of STAD-2 are injected over the sensor surface.

-

Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of STAD-2 are monitored in real-time as a change in response units (RU).

-

Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a potential PKA-AKAP interaction disruptor and the logical relationship of the key experimental techniques.

Caption: Typical experimental workflow for STAD-2 characterization.

Caption: Logical relationship of key experimental techniques.

Conclusion

STAD-2 represents a significant advancement in the development of chemical tools to probe PKA-AKAP signaling. Its stapled peptide nature provides enhanced stability and cell permeability, making it a valuable reagent for both in vitro and in cellulo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing STAD-2 to investigate the intricate roles of PKA-AKAP complexes in cellular function and disease. Further exploration and optimization of such disruptors hold promise for the development of novel therapeutic strategies targeting aberrant PKA signaling.

References

- 1. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AKAP signaling complexes: pointing towards the next generation of therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 14. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. path.ox.ac.uk [path.ox.ac.uk]

- 23. affiniteinstruments.com [affiniteinstruments.com]

- 24. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of STAD-2 Stapled Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAD-2 (Stapled AKAP Disruptor 2) is a synthetically constrained, alpha-helical peptide that has emerged as a potent and selective tool for investigating cellular signaling pathways.[1][2] This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of STAD-2, with a focus on its role as a disruptor of Protein Kinase A (PKA) signaling and its unexpected antimalarial properties. Stapled peptides are a class of peptidomimetics where the alpha-helical structure is reinforced by a synthetic brace, enhancing their stability, cell permeability, and target affinity.[3][4]

Core Function: Disruption of the PKA-AKAP Interaction

The primary and intended function of STAD-2 is to competitively inhibit the interaction between the regulatory (R) subunits of Protein Kinase A (PKA), specifically the RII isoforms, and A-Kinase Anchoring Proteins (AKAPs).[1][2] AKAPs are scaffolding proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of downstream signaling events. STAD-2 was designed to mimic the conserved amphipathic helix of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA-RII subunits.[2] By occupying this binding site, STAD-2 effectively displaces AKAPs, leading to the delocalization of PKA and a subsequent reduction in the phosphorylation of specific substrates.

Quantitative Binding Affinity

The binding affinity of STAD-2 for the RII subunits of PKA has been quantified using fluorescence polarization assays. The dissociation constant (Kd) highlights the high-affinity and selective nature of this interaction.

| Interacting Proteins | Dissociation Constant (Kd) | Assay Method |

| STAD-2 and PKA-RIIα | Not explicitly stated, but analogs show nanomolar affinity | Fluorescence Polarization |

| STAD-2 and PKA-RIIβ | Not explicitly stated, but analogs show nanomolar affinity | Fluorescence Polarization |

| RI-STAD 2 and PKA-RIα | 6.2 nM | Not Specified |

| RI-STAD 2 and PKA-RIβ | 12.1 nM | Not Specified |

Note: While the exact Kd for STAD-2 with RII isoforms was not found in the provided search results, a related peptide, RI-STAD 2, demonstrates nanomolar affinity for the RI subunits, suggesting a similar high-affinity interaction for STAD-2 with RII isoforms.[5]

PKA-Independent Antimalarial Activity

Intriguingly, STAD-2 exhibits potent antimalarial activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] This activity was found to be independent of the PKA signaling pathway.[6]

Mechanism of Antimalarial Action

The precise molecular target of STAD-2 in P. falciparum remains to be fully elucidated. However, experimental evidence suggests that its antimalarial effect is mediated through the lysis of infected red blood cells (iRBCs).[6] STAD-2 demonstrates selective permeability for iRBCs over uninfected red blood cells, rapidly localizing within the parasite.[6] This leads to a disruption of cellular integrity and subsequent parasite death.

In Vitro Antimalarial Efficacy

The efficacy of STAD-2 against P. falciparum has been determined through in vitro growth inhibition assays.

| Parasite Stage | IC50 | Assay Method |

| Late-stage (Trophozoites/Schizonts) | ~1 µM | Flow cytometry-based growth inhibition assay |

| Ring-stage | ~1.5 µM | Flow cytometry-based growth inhibition assay |

Signaling Pathways and Mechanisms of Action

PKA-AKAP Signaling Disruption

The canonical function of STAD-2 is to disrupt the localization and function of PKA by preventing its interaction with AKAPs. This leads to a decrease in the phosphorylation of PKA substrates at specific subcellular locations.

Caption: PKA-AKAP signaling disruption by STAD-2.

Proposed PKA-Independent Antimalarial Mechanism

The antimalarial action of STAD-2 is believed to involve direct interaction with and disruption of the infected red blood cell membrane, leading to lysis.

References

- 1. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stapled peptide - Wikipedia [en.wikipedia.org]

- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RI-STAD 2 | RI-STAD2 | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

STAD-2 as a Selective AKAP Disruptor for PKA-RII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of STAD-2, a hydrocarbon-stapled peptide designed as a selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type II regulatory subunit (RII) of Protein Kinase A (PKA). By mimicking the amphipathic helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, effectively displacing the kinase from its scaffold and thereby modulating downstream signaling events. This document details the mechanism of action of STAD-2, presents quantitative binding affinity data, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing STAD-2 as a tool to investigate PKA signaling or as a lead compound for therapeutic development.

Introduction: The AKAP-PKA Signaling Hub

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene transcription, and ion channel regulation.[1] The specificity of PKA signaling is not merely determined by the presence of its second messenger, cyclic AMP (cAMP), but is critically dependent on its subcellular localization. This spatial and temporal control is achieved through a diverse family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs).[2][3]

AKAPs tether PKA to specific intracellular sites, such as the plasma membrane, mitochondria, and cytoskeleton, thereby positioning the kinase in close proximity to its substrates.[1] This compartmentalization ensures the efficient and precise phosphorylation of target proteins in response to localized cAMP gradients.[2] The interaction between PKA and AKAPs is mediated by the binding of an amphipathic α-helix on the AKAP to a hydrophobic groove on the docking and dimerization (D/D) domain of the PKA regulatory (R) subunits.[4][5] Mammalian cells express two major isoforms of the PKA regulatory subunit, RI and RII, with most AKAPs showing a preference for binding to the RII isoform.[4]

The critical role of AKAP-PKA interactions in cellular signaling has made them an attractive target for therapeutic intervention.[6] Disruption of these protein-protein interactions (PPIs) offers a strategy to selectively modulate PKA activity in specific subcellular compartments, potentially avoiding the widespread effects of inhibiting the catalytic activity of the kinase itself.

STAD-2: A Stapled Peptide Disruptor

STAD-2 (Stapled AKAP Disruptor 2) is a chemically modified peptide designed to selectively disrupt the AKAP-PKA-RII interaction.[7] It is a "stapled peptide," a class of molecules where synthetic braces are introduced to lock the peptide into a specific conformation, in this case, an α-helix.[8][9] This "stapling" enhances the peptide's binding affinity, proteolytic stability, and cell permeability compared to its linear counterpart.[10]

Mechanism of Action

STAD-2 was developed based on the AKAP220 docking sequence and incorporates a hydrocarbon staple to maintain its α-helical structure.[7] This conformation mimics the binding motif of AKAPs, allowing STAD-2 to competitively bind to the D/D domain of PKA-RII.[5][11] By occupying this binding site, STAD-2 effectively displaces PKA-RII from its endogenous AKAP scaffolds, leading to the delocalization of the kinase and a subsequent reduction in the phosphorylation of AKAP-tethered substrates.[4] Notably, STAD-2 exhibits strong selectivity for the RII isoforms of PKA over the RI isoforms.[7]

Mechanism of STAD-2 Action.

Quantitative Data

The binding affinity of STAD-2 and its analogs for the α and β isoforms of PKA-RII has been quantified using fluorescence polarization assays. The dissociation constants (Kd) are summarized in the table below. Lower Kd values indicate higher binding affinity.

| Peptide | PKA-RIIα Kd (nM) | PKA-RIIβ Kd (nM) |

| STAD-2 | 35 | 75 |

| L3A | >700 | >1000 |

| L7A | >1000 | >1000 |

| V8A | >700 | >1000 |

| L12A | >1000 | >1000 |

| L16A | 283 | 557 |

| K2A | 45 | 250 |

| K5A | 30 | 80 |

| F6A | 40 | 90 |

| S9A | 35 | 70 |

| K13A | 30 | 75 |

Data sourced from "Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2".[2] Alanine substitutions at key hydrophobic residues (L3, L7, V8, L12) significantly decrease binding affinity, highlighting the importance of these residues for the interaction with the hydrophobic groove of the PKA-RII D/D domain.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of STAD-2.

Solid-Phase Peptide Synthesis of STAD-2

STAD-2 and other hydrocarbon-stapled peptides are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[8][12]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Non-natural amino acids for stapling (e.g., (S)-2-(4'-pentenyl)alanine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Grubbs' first-generation catalyst

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM, DCE)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, activate the amino acid with HATU/HOBt and DIPEA in DMF and add to the resin.

-

Incorporation of Non-natural Amino Acids: Incorporate the olefin-bearing non-natural amino acids at the desired positions for stapling (e.g., i and i+4).

-

On-Resin Ring-Closing Metathesis (RCM): After synthesis of the linear peptide, wash the resin with DCM and then DCE. Add Grubbs' first-generation catalyst in DCE to the resin and allow the reaction to proceed to form the hydrocarbon staple. Repeat the catalyst addition if necessary.

-

N-terminal Modification (Optional): The N-terminus can be acetylated or labeled with a fluorescent probe (e.g., FAM) as required.

-

Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

STAD-2 Synthesis Workflow.

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled molecule (tracer) and a larger, unlabeled molecule.[13][14]

Materials:

-

Fluorescently labeled STAD-2 (e.g., FAM-STAD-2)

-

Purified recombinant PKA-RIIα and PKA-RIIβ proteins

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)

-

Black, low-volume 384-well plates

-

Plate reader with FP capabilities

Procedure:

-

Determine Optimal Tracer Concentration: Serially dilute the FAM-STAD-2 in assay buffer and measure the fluorescence intensity and polarization to determine a concentration that gives a stable and robust signal (typically in the low nanomolar range).

-

Saturation Binding Experiment: Prepare a serial dilution of the PKA-RII protein in assay buffer. Add a fixed concentration of FAM-STAD-2 to each well. Incubate at room temperature to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization in each well. The polarization value will increase as more of the fluorescent peptide binds to the larger protein.

-

Data Analysis: Plot the change in millipolarization (mP) units against the concentration of PKA-RII. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Competitive Binding Assay (for unlabeled analogs): Prepare a mixture of a fixed concentration of PKA-RII (typically at its Kd) and FAM-STAD-2. Add a serial dilution of the unlabeled competitor peptide (e.g., STAD-2 analogs). Measure the decrease in FP as the competitor displaces the fluorescent tracer. Calculate the IC50 and subsequently the Ki.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Materials:

-

Purified, unlabeled STAD-2

-

Purified, unlabeled PKA-RIIα and PKA-RIIβ proteins

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze both the STAD-2 peptide and the PKA-RII protein extensively against the same buffer to minimize heat of dilution effects.

-

Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions.

-

ITC Experiment Setup: Load the PKA-RII protein into the sample cell and the STAD-2 peptide into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher.

-

Titration: Perform a series of small injections of the STAD-2 solution into the PKA-RII solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[8][15]

Materials:

-

Cell line of interest (e.g., HEK293T)

-

STAD-2

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Antibodies against PKA-RII and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cultured cells with STAD-2 or vehicle (DMSO) for a defined period.

-

Thermal Challenge: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Analysis: Analyze the amount of soluble PKA-RII in each sample by Western blotting.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble PKA-RII as a function of temperature. A shift in the melting curve to a higher temperature in the STAD-2-treated samples indicates target engagement.

Cell Permeability Assessment by Confocal Microscopy

This method visualizes the cellular uptake and distribution of a fluorescently labeled peptide.[11][16]

Materials:

-

Fluorescently labeled STAD-2 (e.g., FAM-STAD-2)

-

Cell line of interest grown on glass coverslips

-

Cell culture medium

-

Hoechst stain (for nuclei)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips and allow them to adhere.

-

Peptide Incubation: Incubate the cells with FAM-STAD-2 at a desired concentration in cell culture medium for a specific time.

-

Washing: Wash the cells with PBS to remove extracellular peptide.

-

Staining: Stain the nuclei with Hoechst stain.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire images in the channels for the fluorescent peptide and the nuclear stain.

-

Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization of the peptide.

AKAP-PKA-RII Signaling Pathways

The disruption of AKAP-PKA-RII complexes by STAD-2 can have profound effects on various downstream signaling pathways, depending on the specific AKAP and its subcellular location.

General PKA Activation Pathway

General PKA Activation Pathway.

AKAP-PKA-RII in Cardiac Myocytes

In cardiac myocytes, AKAPs play a crucial role in regulating excitation-contraction coupling. For example, mAKAPβ assembles a signaling complex on the nuclear envelope that includes PKA-RII, phosphodiesterase PDE4D3, and the ryanodine receptor (RyR2), a calcium release channel on the sarcoplasmic reticulum.[17] Disruption of this complex by agents like STAD-2 can alter the phosphorylation state of key proteins involved in calcium handling and myofilament sensitivity, such as phospholamban (PLN) and troponin I (cTnI), thereby affecting cardiac contractility.[1][3]

Cardiac Myocyte AKAP-PKA Signaling.

AKAP-PKA-RII in Neuronal Synapses

In neurons, AKAP79/150 is a key postsynaptic scaffolding protein that coordinates PKA and other signaling enzymes at the postsynaptic density.[18] It plays a critical role in synaptic plasticity by regulating the phosphorylation state of glutamate receptors, such as AMPA and NMDA receptors.[19] Disruption of AKAP79/150-PKA interactions can impair long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[18]

Neuronal Synapse AKAP-PKA Signaling.

Conclusion and Future Directions

STAD-2 represents a powerful chemical tool for the selective dissection of AKAP-PKA-RII signaling pathways. Its enhanced biophysical properties, conferred by the hydrocarbon staple, make it suitable for both in vitro and cellular studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to employ STAD-2 in their investigations.

Future work in this area may focus on the development of second-generation STAD-2 analogs with improved isoform specificity (RIIα vs. RIIβ) and enhanced pharmacokinetic properties for in vivo applications. Furthermore, the use of STAD-2 in various disease models will continue to elucidate the therapeutic potential of targeting AKAP-PKA interactions in pathologies such as heart disease, neurological disorders, and cancer. The principles outlined here for the characterization of STAD-2 can be broadly applied to the development and validation of other stapled peptides targeting challenging protein-protein interactions.

References

- 1. Phosphorylation of the cAMP-dependent Protein Kinase (PKA) Regulatory Subunit Modulates PKA-AKAP Interaction, Substrate Phosphorylation, and Calcium Signaling in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Isoform-Selective Disruption of AKAP-Localized PKA Using Hydrocarbon Stapled Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] AKAP signaling complexes: pointing towards the next generation of therapeutic targets? | Semantic Scholar [semanticscholar.org]

- 7. Anchored protein kinase A signalling in cardiac cellular electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Direct visualization by confocal fluorescent microscopy of the permeation of myristoylated peptides through the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.yu.edu [repository.yu.edu]

- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CETSA [cetsa.org]

- 16. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Compartmentalization Role of A-Kinase Anchoring Proteins (AKAPs) in Mediating Protein Kinase A (PKA) Signaling and Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AKAP Signaling Complexes in Regulation of Excitatory Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potential for Therapeutic Targeting of AKAP Signaling Complexes in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Cell Permeability of the STAD-2 Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cell permeability of the STAD-2 peptide, a potent and selective disruptor of the Protein Kinase A (PKA) RII-subunit interaction with A-Kinase Anchoring Proteins (AKAPs).[1][2] As a hydrocarbon-stapled peptide, STAD-2 possesses inherent advantages in proteolytic stability.[2] Evidence of its ability to permeate Plasmodium-infected red blood cells highlights its potential for intracellular targeting.[2] However, a thorough understanding of its cell permeability in mammalian cells is crucial for its development as a therapeutic agent. This document outlines the key experimental approaches, data presentation strategies, and conceptual frameworks required for such an investigation.

While specific quantitative data on STAD-2 permeability in mammalian cells is not extensively available in the public literature, this guide details the established methodologies used for characterizing cell-penetrating peptides (CPPs), which can be directly applied to STAD-2.

Quantitative Analysis of STAD-2 Cellular Uptake

A primary objective is to quantify the amount of STAD-2 that successfully enters the cell. This can be achieved through various techniques, each with its own advantages and considerations. The data generated from these experiments can be summarized for comparative analysis.

Table 1: Template for Quantitative Uptake of Fluorescently Labeled STAD-2

| Cell Line | STAD-2 Concentration (µM) | Incubation Time (min) | Internalized STAD-2 (moles/cell) | Uptake Efficiency (%) | Method |

|---|---|---|---|---|---|

| HEK293 | 1 | 30 | Data to be generated | Data to be generated | FACS/FCS |

| HeLa | 1 | 30 | Data to be generated | Data to be generated | FACS/FCS |

| Jurkat | 1 | 30 | Data to be generated | Data to be generated | FACS/FCS |

| HEK293 | 5 | 60 | Data to be generated | Data to be generated | FACS/FCS |

| HeLa | 5 | 60 | Data to be generated | Data to be generated | FACS/FCS |

| Jurkat | 5 | 60 | Data to be generated | Data to be generated | FACS/FCS |

Table 2: Template for Mass Spectrometry-Based Quantification of Unlabeled STAD-2

| Cell Line | STAD-2 Concentration (µM) | Incubation Time (min) | Intracellular Concentration (µM) | Notes |

|---|---|---|---|---|

| MCF-7 | 10 | 60 | Data to be generated | Intact peptide detected |

| MDA-MB-231 | 10 | 60 | Data to be generated | Potential metabolites identified |

| MCF-7 | 10 | 120 | Data to be generated | Comparison of intact vs. metabolized peptide |

| MDA-MB-231 | 10 | 120 | Data to be generated | Comparison of intact vs. metabolized peptide |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments to elucidate the cell permeability of STAD-2.

2.1. Protocol for Quantification of Cellular Internalization using Flow Cytometry

This protocol is designed to quantify the uptake of a fluorescently labeled STAD-2 peptide (e.g., FITC-STAD-2).

-

Cell Preparation: Seed human cell lines (e.g., MCF7, Jurkat) in 24-well plates at a density of 1x10^5 cells/well and culture overnight.

-

Peptide Incubation: Treat the cells with varying concentrations of FITC-labeled STAD-2 (e.g., 1 µM, 5 µM, 10 µM) for different time periods (e.g., 30 min, 1h, 4h) at 37°C.

-

Washing: After incubation, harvest the cells and wash them twice with PBS to remove any extracellular unbound peptide.

-

Removal of Membrane-Bound Peptide: Treat the cells with trypsin (0.05%) for 5 minutes to digest any peptide that is bound to the cell surface but not internalized.

-

Cell Resuspension: Centrifuge the cells, wash with PBS, and resuspend them in 200 µL of PBS.

-

FACS Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the internalized FITC-STAD-2.[3]

2.2. Protocol for Determining the Mechanism of Cellular Uptake

This protocol helps to distinguish between energy-dependent endocytic pathways and direct membrane translocation.

-

Energy-Dependence Assay:

-

Endocytosis Inhibition Assay:

-

Pre-incubate cells for 1 hour with specific endocytosis inhibitors before adding the fluorescently labeled STAD-2.[5]

-

Use inhibitors such as:

-

Quantify the peptide uptake using flow cytometry as described in Protocol 2.1. A significant decrease in uptake in the presence of a specific inhibitor points to the involvement of that particular endocytic pathway.

-

2.3. Protocol for Intracellular Detection by Mass Spectrometry

This protocol allows for the detection and quantification of unlabeled STAD-2 within cells, providing information on peptide integrity.

-

Cell Treatment: Seed a breast cancer cell line (e.g., MCF-7) in a 6-well plate at a density of 1 x 10^6 cells/well. Treat the cells with 100 µM of STAD-2 for 4 hours at 37°C.

-

Cell Harvesting: Wash the cells once with PBS. Detach the cells using Trypsin-EDTA and perform several additional washing steps with PBS to collect a clean cell pellet.

-

Cell Lysis and Internal Standard: Lyse the cells in a solution containing a known quantity of a chemically identical, but isotopically labeled (e.g., deuterated) form of STAD-2 to serve as an internal standard.[4]

-

Purification: If the peptide is biotinylated, use streptavidin-coated magnetic beads to purify both the analyte and the internal standard.[4]

-

MALDI-TOF MS Analysis: Analyze the purified sample using MALDI-TOF mass spectrometry. The amount of intact internalized STAD-2 can be calculated from the area ratio of the signals from the unlabeled peptide and the deuterated internal standard.[4][6]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to visualize the experimental workflows and potential signaling pathways involved in STAD-2 cellular uptake.

Caption: Workflow for STAD-2 permeability analysis.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

STAD-2: A Technical Guide to its Structure and Synthesis via Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

STAD-2 is a synthetic, cell-permeable, stapled alpha-helical peptide that acts as a potent and selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory (RII) subunit of Protein Kinase A (PKA). By mimicking the AKAP helix, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby disrupting the formation of the PKA-AKAP signaling complex. This disruption has significant implications for cellular signaling pathways and has shown potential therapeutic applications, including antimalarial activity. This technical guide provides a comprehensive overview of the structure of STAD-2 and a detailed methodology for its synthesis utilizing Fmoc-based solid-phase peptide synthesis (SPPS) and ring-closing metathesis (RCM).

Structure of STAD-2

STAD-2 is a hydrocarbon-stapled peptide designed to mimic the conserved AKAP helical region that binds to PKA. The stapling involves replacing two natural amino acids with non-natural amino acids containing alkenyl side chains, which are then covalently linked via a ruthenium-catalyzed ring-closing metathesis reaction. This hydrocarbon staple enforces the alpha-helical conformation of the peptide, enhancing its binding affinity, proteolytic stability, and cell permeability.

The primary sequence of STAD-2 is a modified version of a known AKAP sequence. The non-natural amino acid, (S)-2-(4'-pentenyl)alanine, is incorporated at specific positions to facilitate the hydrocarbon staple.

Table 1: Physicochemical Properties of STAD-2

| Property | Value | Reference |

| Sequence | KKLAKFLVSXALKXALK (Modifications: Lys-1 = NH2-PEG3-CH2-CO-Lys, X = (S)-2-(4-pentenyl)alanine, X-10 and X-14 are stapled) | [1] |

| Molecular Formula | C₁₀₂H₁₈₂N₂₄O₂₂ | [1][2] |

| Molecular Weight | 2096.68 g/mol | [1][2] |

| Binding Affinity (Kd for PKA-RII) | 6.2 nM | [1][3][4] |

Synthesis of STAD-2 via Fmoc Chemistry

The synthesis of STAD-2 is achieved through a multi-step process involving Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM) and subsequent cleavage and purification.

General Workflow for STAD-2 Synthesis

The overall synthetic strategy can be visualized as a sequential process starting from a solid support.

Caption: General workflow for the synthesis of STAD-2.

Experimental Protocols

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)alanine)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Grubbs' first-generation catalyst

-

Ring-closing metathesis solvent (e.g., DCE)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Solvents: DMF, DCM, Acetonitrile, Diethyl ether

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the STAD-2 sequence. For each coupling cycle:

-

Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Incorporation of Unnatural Amino Acids: For the positions requiring (S)-2-(4'-pentenyl)alanine, use Fmoc-(S)-2-(4'-pentenyl)alanine-OH in the coupling step.

-

N-terminal Modification: After the final amino acid coupling and subsequent Fmoc deprotection, couple NH2-PEG3-CH2-COOH to the N-terminus of the peptide.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

-

Resin Preparation: After completion of the linear peptide synthesis, wash the resin extensively with DCM.

-

Metathesis Reaction:

-

Add a solution of Grubbs' first-generation catalyst (10-20 mol%) in degassed DCE to the resin.

-

Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature. A color change from purple to brown is typically observed.

-

Repeat the catalyst addition and reaction for a second time to ensure complete cyclization.

-

-

Washing: Wash the resin thoroughly with DCE and DCM to remove the ruthenium catalyst and byproducts.

Step 3: Cleavage and Deprotection

-

Resin Drying: Dry the resin under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions containing the desired peptide, identified by mass spectrometry.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS). The expected mass should correspond to the calculated molecular weight of STAD-2.

-

Table 2: Summary of Synthesis Parameters

| Step | Reagents & Conditions | Duration |

| Fmoc Deprotection | 20% Piperidine in DMF | 20 min |

| Amino Acid Coupling | Fmoc-AA (3-5 eq.), HBTU (3-5 eq.), DIPEA (6-10 eq.) in DMF | 1-2 hours |

| Ring-Closing Metathesis | Grubbs' Gen I Catalyst (10-20 mol%) in DCE, inert atmosphere | 2 x 2-4 hours |

| Cleavage & Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours |

| Purification | RP-HPLC (C18 column), Acetonitrile/Water gradient with 0.1% TFA | Variable |

Signaling Pathway Disruption by STAD-2

STAD-2 functions by disrupting the localization of PKA, which is critical for the spatial and temporal regulation of its kinase activity. AKAPs anchor PKA to specific subcellular locations, bringing the kinase in proximity to its substrates.

References

Ring-Closing Metathesis in STAD-2 Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of STAD-2, a stapled peptide designed to disrupt the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). A focal point of this document is the application of ring-closing metathesis (RCM) as the key chemical transformation for installing the hydrocarbon staple, thereby constraining the peptide into its bioactive α-helical conformation.

Introduction to STAD-2 and Stapled Peptides

STAD-2 (Stapled AKAP Disruptor 2) is a synthetic peptide that mimics the binding motif of AKAPs to the regulatory subunits of PKA, specifically targeting the RII isoform.[1][2] By competitively inhibiting this protein-protein interaction, STAD-2 serves as a valuable tool for dissecting the intricate signaling pathways orchestrated by AKAPs. The "staple" is a synthetic brace that locks the peptide into a helical structure, which is crucial for its biological activity and enhances its proteolytic resistance and cell permeability.[3] This conformational rigidity is achieved through ring-closing metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes, such as Grubbs catalysts.[1][4]

STAD-2: Peptide Sequence and Structure

The primary sequence of STAD-2 incorporates unnatural amino acids, specifically (S)-2-(4-pentenyl)alanine (designated as S5), at positions that are strategically placed for the RCM reaction. The placement of these residues at an i, i+4 spacing is designed to span one turn of the α-helix.[1]

STAD-2 Peptide Sequence: The core sequence of STAD-2 for RCM involves the incorporation of two S5 residues. The full sequence, including modifications for solubility and cell permeability, is LXQYAXQLADQIIKEATEK, where 'X' represents (S)-2-(4-pentenyl)alanine and the staple is formed between these two residues.[5]

Synthesis of STAD-2: A Step-by-Step Approach

The synthesis of STAD-2 is a multi-step process that begins with the assembly of the linear peptide on a solid support, followed by the crucial on-resin RCM reaction, and concludes with cleavage, purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS)

The linear precursor of STAD-2 is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This automated or manual process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin.

Experimental Protocol for SPPS of Linear STAD-2 Precursor:

-

Resin: Rink Amide MBHA resin is a common choice for producing C-terminally amidated peptides.

-

Amino Acids: Fmoc-protected amino acids are used, including the unnatural amino acid Fmoc-(S)-2-(4-pentenyl)alanine.

-

Coupling Reagents: A combination of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive such as HOBt (Hydroxybenzotriazole), in the presence of a base like DIPEA (N,N-Diisopropylethylamine), is typically used to facilitate amide bond formation.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF (dimethylformamide).

-

Washes: The resin is thoroughly washed with solvents like DMF and DCM (dichloromethane) between each coupling and deprotection step to remove excess reagents and byproducts.

Ring-Closing Metathesis (RCM)

The hallmark of STAD-2 synthesis is the on-resin RCM reaction to form the hydrocarbon staple. This intramolecular cyclization is catalyzed by a Grubbs catalyst, with the first-generation catalyst being reported for STAD-2 synthesis.[1]

Experimental Protocol for On-Resin RCM of STAD-2:

-

Resin Swelling: The resin-bound linear peptide is swelled in an appropriate solvent, typically an anhydrous and degassed chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Catalyst Addition: A solution of Grubbs I catalyst in the reaction solvent is added to the swollen resin. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

-

Reaction Conditions: The reaction mixture is agitated at room temperature. The progress of the reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

-

Washing: Upon completion, the resin is thoroughly washed with the reaction solvent to remove the ruthenium catalyst and any byproducts.

| Parameter | Typical Range for Stapled Peptides | Notes |

| Catalyst | Grubbs I or Grubbs II | Grubbs I was reported for the initial synthesis of STAD-2.[1] |

| Catalyst Loading | 5 - 20 mol% | Higher loadings may be necessary for challenging sequences. |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Solvents should be anhydrous and degassed. |

| Temperature | Room Temperature to 40°C | Elevated temperatures can sometimes improve reaction rates but may also lead to catalyst decomposition.[2] |

| Reaction Time | 2 - 24 hours | Reaction completion should be monitored by LC-MS analysis of a cleaved aliquot. |

Cleavage and Deprotection

Once the RCM is complete, the stapled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

Experimental Protocol for Cleavage and Deprotection:

-

A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water, is added to the resin. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).

-

The mixture is incubated for 2-3 hours at room temperature.

-

The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.

-

The precipitated peptide is collected by centrifugation and washed with cold ether to remove residual scavengers and dissolved protecting groups.

Purification and Characterization

The crude stapled peptide is purified to a high degree of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol for Purification and Characterization:

-

Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and purified on a C18 RP-HPLC column using a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight of the stapled peptide.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context and process of STAD-2 synthesis and its mechanism of action, the following diagrams are provided.

Caption: STAD-2 competitively binds to the PKA-RII subunit, disrupting its interaction with AKAP.

Caption: A streamlined workflow for the chemical synthesis of the STAD-2 stapled peptide.

Conclusion

The synthesis of STAD-2 via a combination of solid-phase peptide synthesis and ring-closing metathesis provides a robust method for producing this valuable chemical probe. The hydrocarbon staple is critical for pre-organizing the peptide into its bioactive α-helical conformation, enabling it to effectively target and disrupt the PKA-RII:AKAP protein-protein interaction. This in-depth guide provides the necessary theoretical background and detailed experimental protocols to aid researchers in the successful synthesis and application of STAD-2 for their studies of PKA signaling.

References

- 1. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoform-Selective Disruption of AKAP-Localized PKA Using Hydrocarbon Stapled Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism | PLOS One [journals.plos.org]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. Targeted Inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 with a Constrained J Domain-Derived Disruptor Peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Foundational Research on STAD-2 and PKA Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the foundational research on the stapled peptide STAD-2 and its interaction with the Protein Kinase A (PKA) signaling pathway. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and investigate this critical cellular signaling cascade and a key inhibitory tool. This document includes quantitative data on binding affinities, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Quantitative Data Presentation

The interaction between STAD-2 and the regulatory (R) subunits of PKA, particularly the RII isoforms, is a critical aspect of its inhibitory function. The following table summarizes the binding affinities (Kd) of STAD-2 and its analogs for the human PKA RIIα and RIIβ isoforms, as determined by fluorescence polarization assays.[1]

| Peptide | Target PKA Isoform | Kd (nM) |

| STAD-2 | hRIIα | 35 |

| hRIIβ | 75 | |

| STAD-2 L3A | hRIIα | >700 |

| hRIIβ | >1000 | |

| STAD-2 L7A | hRIIα | >1000 |

| hRIIβ | >1000 | |

| STAD-2 V8A | hRIIα | >700 |

| hRIIβ | >1000 | |

| STAD-2 L12A | hRIIα | >1000 |

| hRIIβ | >1000 | |

| STAD-2 L16A | hRIIα | 283 |

| hRIIβ | 557 |

Data sourced from Wang Y, et al. ACS Chem Biol. 2014.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of STAD-2 and PKA signaling.

Synthesis of STAD-2 Stapled Peptide

STAD-2 is a hydrocarbon-stapled peptide that mimics the AKAP helix, preventing its interaction with PKA. Its synthesis involves solid-phase peptide synthesis (SPPS) followed by olefin metathesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Non-natural amino acids with olefinic side chains (e.g., S5, (S)-2-(4'-pentenyl)alanine)

-

Grubbs I catalyst

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), 1,2-dichloroethane (DCE)

-

Reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)

-

Reagents for amino acid coupling (e.g., HBTU, HOBt, DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC system for purification

Protocol:

-

Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The non-natural olefin-containing amino acids are incorporated at the desired positions (e.g., i and i+4 or i and i+7).

-

On-Resin Stapling (Ring-Closing Metathesis):

-

Swell the resin-bound peptide in DCM.

-

Add a solution of Grubbs I catalyst in DCE to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Wash the resin thoroughly with DCM to remove the catalyst.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.

-

In Vitro PKA Activity Assay (Radioactive)

This assay measures the kinase activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

Purified PKA catalytic subunit

-

PKA peptide substrate (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

STAD-2 or other inhibitors

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: Prepare a master mix containing kinase reaction buffer, PKA peptide substrate, and [γ-³²P]ATP.

-

Initiate Reaction: In individual tubes, add the desired concentration of the PKA enzyme. To test inhibitors, pre-incubate the enzyme with the inhibitor (e.g., STAD-2) for 10-15 minutes at room temperature.

-

Start the kinase reaction by adding the master mix to each tube.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the amount of ³²P incorporated into the substrate per unit of time.

Cellular Analysis of PKA Signaling using FRET Biosensors

Förster Resonance Energy Transfer (FRET)-based biosensors, such as A-Kinase Activity Reporters (AKARs), allow for the real-time monitoring of PKA activity in living cells.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Plasmid DNA encoding a FRET-based PKA biosensor (e.g., AKAR4)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Fluorescence microscope or plate reader capable of FRET imaging

-

PKA activators (e.g., Forskolin, IBMX)

-

STAD-2 or other PKA inhibitors

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in a suitable imaging dish or multi-well plate.

-

Transfect the cells with the PKA FRET biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for biosensor expression.

-

-

Imaging:

-

Replace the culture medium with an appropriate imaging buffer.

-

Acquire baseline FRET images using a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores of the biosensor.

-

-

Stimulation and Inhibition:

-

To measure PKA activation, add a PKA activator (e.g., Forskolin) to the cells and acquire a time-lapse series of FRET images.

-

To test the effect of an inhibitor, pre-incubate the cells with the inhibitor (e.g., STAD-2) before adding the PKA activator and acquire a time-lapse series of FRET images.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.

-

An increase in the FRET ratio typically indicates an increase in PKA activity. Analyze the changes in FRET ratio to quantify the dynamics of PKA signaling in response to stimuli and inhibitors.

-

Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows using the Graphviz DOT language.

Caption: The canonical Protein Kinase A (PKA) signaling pathway.

Caption: Mechanism of PKA inhibition by STAD-2 via disruption of AKAP interaction.

Caption: Experimental workflow for studying STAD-2 inhibition of PKA.

References

Exploratory Studies of STAD-2 Antimalarial Properties: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "STAD-2" in the context of antimalarial research did not yield publicly available data. The Stapled AKAP Disruptor 2 (STAD-2) peptide has been investigated for antimalarial activity, and this guide is based on the available information for this compound.[1] This document is intended to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the exploratory studies of STAD-2's antimalarial properties.

Core Compound Profile: STAD-2

STAD-2 is a stapled peptide designed to disrupt the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA).[1] While initially developed for other therapeutic areas, its potential as an antimalarial agent has been a subject of recent investigation.[1] The peptide has been observed to localize within the parasitophorous vacuole of Plasmodium falciparum infected red blood cells shortly after treatment.[1]

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity of STAD-2 against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

| Compound | Parasite Strain | Assay Type | IC50 (µM) | Reference |

| STAD-2 | P. falciparum (3D7) | Asexual Blood Stage | ~1 | [1] |

| Scrambled STAD-2 | P. falciparum (3D7) | Asexual Blood Stage | >10 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. In Vitro Asexual Blood Stage Antimalarial Assay

This protocol is a standard method for assessing the efficacy of compounds against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[2] The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax.[2]

-

Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

-

The parasite suspension is added to 96-well plates containing serial dilutions of the test compound (STAD-2) and control compounds.

-

Plates are incubated for 72 hours under the same conditions as the parasite culture.[3]

-

Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay.[3][4] The SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite number.

-

Fluorescence is measured using a microplate reader, and the IC50 values are calculated by non-linear regression analysis.

-

3.2. Cellular Localization by Fluorescence Microscopy

This protocol is used to determine the subcellular localization of fluorescently labeled compounds within infected red blood cells.

-

Sample Preparation:

-

Synchronized late-stage P. falciparum infected red blood cells are treated with fluorescently labeled STAD-2 (e.g., at 1 µM) for various time points (e.g., 20 minutes, 3 hours, 6 hours).[1]

-

The cells are washed to remove excess compound.

-

The parasite and host cell nuclei are stained with a DNA dye such as Hoechst 33342.[1]

-

-

Imaging:

-

Live or fixed cells are mounted on a microscope slide.

-

Images are acquired using a fluorescence microscope with appropriate filter sets for the fluorophore on STAD-2 and the nuclear stain.

-

Image analysis is performed to determine the localization of the compound in relation to the parasite and the parasitophorous vacuole.

-

Signaling Pathways and Experimental Workflows

4.1. Proposed Mechanism of Action of STAD-2

While the precise mechanism of antimalarial action for STAD-2 is still under investigation, it is hypothesized to act independently of PKA, despite its design as a PKA-AKAP interaction disruptor.[1] The rapid localization to the parasitophorous vacuole suggests a potential disruption of essential parasite processes within this compartment.[1]

Caption: Proposed mechanism of STAD-2 antimalarial action.

4.2. Experimental Workflow for STAD-2 Antimalarial Profiling

The following diagram illustrates a typical workflow for the initial exploratory studies of a potential antimalarial compound like STAD-2.

Caption: Experimental workflow for STAD-2 antimalarial profiling.

Summary and Future Directions

The stapled peptide STAD-2 has demonstrated micromolar activity against the asexual blood stages of P. falciparum.[1] Its rapid localization to the parasitophorous vacuole suggests a mechanism of action that may be novel and warrants further investigation.[1] Key future research directions should include:

-

Elucidation of the specific molecular target(s) within the parasitophorous vacuole or the parasite itself.

-

In vivo efficacy studies in animal models of malaria to assess the therapeutic potential.

-

Lead optimization to improve potency and pharmacokinetic properties.

-

Assessment of activity against a broader range of drug-resistant parasite strains and other Plasmodium species.

This technical guide provides a foundational overview of the exploratory studies on the antimalarial properties of STAD-2. Further research is necessary to fully characterize its potential as a novel antimalarial agent.

References

In-Depth Technical Guide: STAD-2 Binding Affinity and Kinetics with PKA-RIIα

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the stapled peptide inhibitor, STAD-2, with its target, the type IIα regulatory subunit of Protein Kinase A (PKA-RIIα). This interaction is of significant interest in the development of therapeutics aimed at modulating PKA signaling pathways, which are implicated in a multitude of cellular processes and diseases.

Quantitative Binding Affinity Data

The interaction between STAD-2 and PKA-RIIα has been characterized by a high binding affinity. The equilibrium dissociation constant (Kd) was determined using fluorescence polarization, revealing a strong interaction in the nanomolar range.

| Parameter | Value | Method | Reference |

| Kd | 35 nM | Fluorescence Polarization (FP) | [1] |

Binding Kinetics and Thermodynamics

As of the latest available data, specific kinetic rate constants (ka and kd) and thermodynamic parameters (ΔH, ΔS, and ΔG) for the direct interaction of STAD-2 with PKA-RIIα have not been extensively published. However, based on studies of similar stapled peptides binding to PKA regulatory subunits, the interaction is expected to be characterized by a rapid association rate and a slow dissociation rate, consistent with the high affinity observed. The binding is likely to be enthalpically driven, a common feature of specific protein-peptide interactions. Further investigation using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be required to fully elucidate these parameters.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Kd Determination

This protocol is based on the methodology used to determine the binding affinity of STAD-2 and its analogs with PKA-RIIα.[1]

Objective: To determine the equilibrium dissociation constant (Kd) of the STAD-2 and PKA-RIIα interaction.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide (STAD-2) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger PKA-RIIα protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of bound peptide and can be used to determine the Kd.

Materials:

-

Fluorescently labeled STAD-2 (e.g., with 5(6)-FAM)

-

Purified full-length human PKA-RIIα protein

-

Assay Buffer: 20 mM MOPS pH 7.0, 150 mM NaCl, 0.005% (v/v) CHAPS[1]

-

384-well black, non-binding surface microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of fluorescently labeled STAD-2.

-

Prepare a series of dilutions of PKA-RIIα in the assay buffer. A typical concentration range would be from 200 pM to 5 µM.[1]

-

-

Assay Setup:

-

Add a fixed, low concentration of fluorescently labeled STAD-2 to each well of the 384-well plate. A final concentration of 0.5 nM is recommended.[1]

-

Add the varying concentrations of PKA-RIIα to the wells containing the labeled STAD-2.

-

Include control wells containing only the labeled STAD-2 in assay buffer (for minimum polarization) and wells with the highest concentration of PKA-RIIα (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The raw polarization data is plotted against the concentration of PKA-RIIα.

-

The data is then fitted to a suitable binding model (e.g., a one-site binding model) using appropriate software (e.g., GraphPad Prism) to calculate the Kd value.

-

Signaling Pathway Context

STAD-2 acts as a disruptor of the A-Kinase Anchoring Protein (AKAP) interaction with PKA. In a cellular context, AKAPs tether PKA to specific subcellular locations, ensuring the spatial and temporal regulation of PKA signaling. The regulatory subunits of PKA, including RIIα, form a hydrophobic groove in their dimerization/docking (D/D) domain, which serves as the binding site for an amphipathic α-helix on AKAPs.[1] STAD-2 is a stapled peptide designed to mimic this AKAP α-helix, thereby competitively inhibiting the PKA-RIIα:AKAP interaction. By displacing PKA from its anchoring sites, STAD-2 can disrupt localized cAMP signaling events.

References

Methodological & Application

Application Notes and Protocols: Utilizing STAD-2 for the Investigation of AKAP Signaling in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins crucial for the spatiotemporal regulation of signal transduction pathways.[1] A primary function of AKAPs is to tether the holoenzyme of Protein Kinase A (PKA) to specific subcellular locations, thereby ensuring the precise phosphorylation of target substrates in response to cyclic AMP (cAMP) signals.[2][3] This compartmentalization of signaling is essential for controlling a vast array of cellular processes, including gene expression, cell cycle progression, and apoptosis.[4][5]